Cas no 74572-03-5 ((R)-3-Phenylmorpholine)

(R)-3-Phenylmorpholine is a chiral morpholine derivative featuring a phenyl substituent at the 3-position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis and asymmetric catalysis due to its stereochemical specificity. Its rigid morpholine scaffold enhances structural stability, while the phenyl group provides versatility for further functionalization. (R)-3-Phenylmorpholine is particularly valuable in the development of bioactive molecules, including CNS-targeting agents and enzyme inhibitors. High enantiomeric purity ensures consistent performance in stereoselective reactions. The compound’s well-defined chiral center makes it advantageous for applications requiring precise spatial orientation, such as ligand design and chiral auxiliaries. Suitable for use under controlled conditions, it is commonly handled in inert atmospheres to maintain stability.
(R)-3-Phenylmorpholine structure
(R)-3-Phenylmorpholine structure
Product Name:(R)-3-Phenylmorpholine
CAS No:74572-03-5
MF:C10H13NO
MW:163.216322660446
MDL:MFCD11016233
CID:562755
PubChem ID:13110207
Update Time:2025-11-05

(R)-3-Phenylmorpholine Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Phenylmorpholine
    • (R)-3-PHENYLMORPHOLINE HCL SALT
    • Morpholine,3-phenyl-, (3R)-
    • (3R)-3-phenylmorpholine
    • (r)-3-phenyl-morpholine
    • Morpholine, 3-phenyl-, (3R)-
    • (3R)-3-Phenyl-morpholine HCl
    • AK109204
    • 5alpha-Phenylmorpholine
    • PubChem11423
    • MHZXKVPCJBPNKI-JTQLQIEISA-N
    • FCH884907
    • FC0137
    • BH2033
    • BC665893
    • ST2402646
    • AB0049385
    • AX8047667
    • J3.653.874K
    • AC-22433
    • A19124
    • AKOS016843515
    • AMY7241
    • DTXSID601313921
    • DS-4172
    • CS-W021137
    • 74572-03-5
    • SCHEMBL1333525
    • DB-074842
    • (3R)-3-PHENYL-MORPHOLINE
    • MDL: MFCD11016233
    • Inchi: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m0/s1
    • InChI Key: MHZXKVPCJBPNKI-JTQLQIEISA-N
    • SMILES: O1CCN[C@H](C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 163.10000
  • Monoisotopic Mass: 163.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3
  • XLogP3: 1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.0±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 272.0±25.0 °C at 760 mmHg
  • Flash Point: 104.9±12.6 °C
  • Refractive Index: 1.518
  • PSA: 21.26000
  • LogP: 1.67630

(R)-3-Phenylmorpholine Security Information

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(R)-3-Phenylmorpholine Suppliers

Amadis Chemical Company Limited
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(CAS:74572-03-5)(R)-3-Phenylmorpholine
Order Number:A19124
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):329.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:74572-03-5)(R)-3-Phenylmorpholine
A19124
Purity:99%
Quantity:5g
Price ($):329.0
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